molecular formula C10H20OSi B3333674 2-tert-Butyldimethylsiloxybut-3-yne CAS No. 125494-93-1

2-tert-Butyldimethylsiloxybut-3-yne

Cat. No.: B3333674
CAS No.: 125494-93-1
M. Wt: 184.35 g/mol
InChI Key: DYUHDPKTGYOFOJ-UHFFFAOYSA-N
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Description

2-tert-Butyldimethylsiloxybut-3-yne, also known as tert-Butyl-dimethyl-(methyl-prop-2-ynloxy)silane, is an organic compound with the molecular formula C10H20OSi and a molecular weight of 184.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsiloxy group, and a butyne moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

2-tert-Butyldimethylsiloxybut-3-yne undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as halides . Major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted silanes .

Scientific Research Applications

2-tert-Butyldimethylsiloxybut-3-yne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyldimethylsiloxybut-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the butyne moiety, which can undergo addition reactions with electrophiles and nucleophiles. The silicon atom in the dimethylsiloxy group can also participate in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

2-tert-Butyldimethylsiloxybut-3-yne can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a tert-butyl group, a dimethylsiloxy group, and a butyne moiety, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl-but-3-yn-2-yloxy-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20OSi/c1-8-9(2)11-12(6,7)10(3,4)5/h1,9H,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUHDPKTGYOFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452533
Record name 2-tert-Butyldimethylsiloxybut-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125494-93-1
Record name 2-tert-Butyldimethylsiloxybut-3-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125494-93-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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